Cas no 2171940-42-2 (4-amino(phenyl)methyl-2,3-difluorophenol)

4-Amino(phenyl)methyl-2,3-difluorophenol is a fluorinated phenolic compound featuring both amino and phenylmethyl substituents, offering versatile reactivity for synthetic applications. The presence of fluorine atoms enhances its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical intermediates. The amino group provides a site for further functionalization, enabling the synthesis of more complex derivatives. Its structural features contribute to improved stability and selectivity in coupling reactions. This compound is particularly useful in the development of bioactive molecules, where fluorinated aromatic systems are often employed to modulate physicochemical properties. Suitable for controlled environments, it requires handling under inert conditions to preserve its reactivity.
4-amino(phenyl)methyl-2,3-difluorophenol structure
2171940-42-2 structure
商品名:4-amino(phenyl)methyl-2,3-difluorophenol
CAS番号:2171940-42-2
MF:C13H11F2NO
メガワット:235.229350328445
CID:6194213
PubChem ID:165518039

4-amino(phenyl)methyl-2,3-difluorophenol 化学的及び物理的性質

名前と識別子

    • 4-amino(phenyl)methyl-2,3-difluorophenol
    • 4-[amino(phenyl)methyl]-2,3-difluorophenol
    • 2171940-42-2
    • EN300-1277221
    • インチ: 1S/C13H11F2NO/c14-11-9(6-7-10(17)12(11)15)13(16)8-4-2-1-3-5-8/h1-7,13,17H,16H2
    • InChIKey: CXUAJVAIOPTKIF-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C=CC=1C(C1C=CC=CC=1)N)O)F

計算された属性

  • せいみつぶんしりょう: 235.08087030g/mol
  • どういたいしつりょう: 235.08087030g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 46.2Ų

4-amino(phenyl)methyl-2,3-difluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1277221-0.1g
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
0.1g
$653.0 2023-06-08
Enamine
EN300-1277221-250mg
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
250mg
$683.0 2023-10-01
Enamine
EN300-1277221-10.0g
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
10g
$3191.0 2023-06-08
Enamine
EN300-1277221-0.25g
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
0.25g
$683.0 2023-06-08
Enamine
EN300-1277221-100mg
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
100mg
$653.0 2023-10-01
Enamine
EN300-1277221-2500mg
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
2500mg
$1454.0 2023-10-01
Enamine
EN300-1277221-5.0g
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
5g
$2152.0 2023-06-08
Enamine
EN300-1277221-0.5g
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
0.5g
$713.0 2023-06-08
Enamine
EN300-1277221-1.0g
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
1g
$743.0 2023-06-08
Enamine
EN300-1277221-0.05g
4-[amino(phenyl)methyl]-2,3-difluorophenol
2171940-42-2
0.05g
$624.0 2023-06-08

4-amino(phenyl)methyl-2,3-difluorophenol 関連文献

4-amino(phenyl)methyl-2,3-difluorophenolに関する追加情報

Comprehensive Overview of 4-amino(phenyl)methyl-2,3-difluorophenol (CAS No. 2171940-42-2): Properties, Applications, and Innovations

4-amino(phenyl)methyl-2,3-difluorophenol (CAS No. 2171940-42-2) is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features. The presence of both amino and fluorine functional groups in its molecular framework enables diverse reactivity, making it a valuable intermediate for synthesizing advanced small-molecule drugs and functional materials. This article delves into its chemical properties, synthetic routes, and emerging applications while addressing trending topics like green chemistry and AI-driven drug discovery.

The compound’s molecular structure combines a phenol core with difluoro substitutions at the 2,3-positions and an aminophenylmethyl side chain. This configuration contributes to its enhanced solubility in polar organic solvents, a critical factor for its utility in high-throughput screening and catalysis. Recent studies highlight its role in designing kinase inhibitors, a hot topic in oncology research, where fluorine incorporation improves metabolic stability and target binding affinity. Researchers are also exploring its potential in OLED materials, leveraging fluorine’s electron-withdrawing effects to tune emission properties.

From a synthetic perspective, 4-amino(phenyl)methyl-2,3-difluorophenol is typically prepared via multistep organic reactions, including Friedel-Crafts alkylation and selective fluorination. Innovations in flow chemistry have recently optimized its production, reducing waste and improving yields—an alignment with the sustainability demands of modern industry. Analytical techniques like HPLC-MS and NMR are essential for purity validation, ensuring compliance with pharmaceutical-grade standards.

The compound’s versatility extends to agrochemicals, where its fluorinated structure enhances pesticidal activity while minimizing environmental persistence. This addresses growing consumer concerns about eco-friendly pest control. Additionally, its derivatization for proteolysis-targeting chimeras (PROTACs) exemplifies its relevance in targeted protein degradation, a frontier in drug development.

In conclusion, 4-amino(phenyl)methyl-2,3-difluorophenol (CAS No. 2171940-42-2) exemplifies the intersection of structural ingenuity and application diversity. As industries prioritize precision synthesis and sustainable practices, this compound is poised to play a pivotal role in next-generation scientific breakthroughs.

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